(4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C10H16BNO2S and a molecular weight of 225.12 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a 4-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction or the Paal-Knorr synthesis.
Introduction of the Piperidine Group: The 4-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: The major products are alcohols or ketones.
Reduction: The major products are borane or boronate esters.
Scientific Research Applications
(4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-(4-Methylpiperidin-1-yl)phenylboronic Acid: A structurally similar compound with a phenyl ring instead of a thiophene ring.
Thiophene-2-boronic Acid: A boronic acid derivative with a thiophene ring but without the piperidine group.
Uniqueness
(4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a 4-methylpiperidin-1-yl group, which confer specific electronic and steric properties. These properties make it particularly useful in Suzuki-Miyaura coupling reactions and in the design of bioactive molecules .
Properties
Molecular Formula |
C10H16BNO2S |
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Molecular Weight |
225.12 g/mol |
IUPAC Name |
[4-(4-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-2-4-12(5-3-8)9-6-10(11(13)14)15-7-9/h6-8,13-14H,2-5H2,1H3 |
InChI Key |
LVOCQHFGAJZKFQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2CCC(CC2)C)(O)O |
Origin of Product |
United States |
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